molecular formula C11H15NO3 B13530685 2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid

2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid

Cat. No.: B13530685
M. Wt: 209.24 g/mol
InChI Key: HQBGJPGMKSPARO-UHFFFAOYSA-N
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Description

2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid is a synthetic β-hydroxy-α-amino acid derivative of interest in medicinal chemistry and biochemical research. Its structure, featuring a chiral center and polar functional groups, makes it a potential intermediate or scaffold for the synthesis of more complex bioactive molecules . Researchers may explore its application in developing novel pharmaceutical compounds, particularly as its core α-amino acid-3-hydroxypropanoic structure is found in agents targeting neurological receptors . The compound's specific research value is hypothesized to stem from its potential to mimic natural amino acids or serve as a building block in peptidomimetics, which can be used to study protein-protein interactions or enzyme function . The precise mechanism of action for this specific compound is not currently detailed in widely accessible literature and would be dependent on the context of its application in a research setting. As a supplier, we provide this chemical in high purity to ensure consistent and reliable results for your investigative work. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C11H15NO3/c1-6-3-7(2)5-8(4-6)10(13)9(12)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15)

InChI Key

HQBGJPGMKSPARO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C(C(=O)O)N)O)C

Origin of Product

United States

Preparation Methods

Oxysilane Carboxylic Acid Derivative Method

A patented process describes the synthesis of 2-(optionally protected amino)-3-hydroxypropanoic acid derivatives, which can be adapted for the 3,5-dimethylphenyl substitution. The key steps include:

  • Reaction of a glycine derivative with cyclohexylaldehyde or related aldehydes to form intermediate oxysilane carboxylic acid esters or amides.
  • Conversion of azide or alkylamine intermediates into amino groups.
  • Protection of amino groups using standard methods (e.g., carbamate formation) to facilitate isolation and purification.
  • Enzymatic or chemical resolution to obtain optically active (2R,3R) or (2S,3S) isomers.

Reaction Conditions:

Step Conditions Notes
Formation of oxysilane ester 0–180 °C, preferably 70–120 °C Reaction time 0.1–1000 hours
Amino group protection Standard carbamate protecting groups Refer to Greene, "Protective Groups in Organic Synthesis"
Enzymatic resolution pH and temperature optimized per enzyme Hydrolysis or esterification in organic solvents

The solvent choice is flexible, including water, alcohols (methanol, ethanol), acetonitrile, tetrahydrofuran, chloroform, acetone, and aromatic solvents like toluene or benzene. The reaction pH is adjusted with acidic or basic aqueous solutions depending on the step, facilitating extraction and purification.

Enzymatic Resolution and Hydrolysis

The racemic ester or amide derivatives formed can be subjected to enzymatic hydrolysis to selectively produce the optically active 2-amino-3-hydroxypropanoic acid derivatives. This step is crucial for obtaining enantiomerically pure compounds.

  • Enzymes catalyze hydrolysis under mild conditions.
  • The reaction pH is maintained in the enzyme's optimal range.
  • The product is extracted by adjusting the aqueous phase pH and using organic solvents such as ethyl acetate or dichloromethane.

Protection and Deprotection Strategies

Protection of the amino and hydroxy groups is essential to prevent side reactions and to enable selective transformations.

  • Amino group protection: Carbamate groups (e.g., Boc, Fmoc) are commonly used.
  • Hydroxy group protection: Acyl groups or silyl ethers may be employed.
  • Deprotection typically involves mild alkaline hydrolysis using alkali metal hydroxides (NaOH, KOH) or alkaline earth metal hydroxides (Ca(OH)2, Ba(OH)2) in solvents like methanol or tetrahydrofuran at 0–40 °C.

Comparative Data Table of Key Preparation Parameters

Parameter Typical Range/Condition Remarks
Reaction temperature 0 to 180 °C (preferably 70–120 °C) Depends on step and substrate stability
Reaction time 0.1 to 1000 hours Longer times for difficult conversions
Solvents Water, methanol, ethanol, acetonitrile, THF, chloroform, toluene Chosen based on solubility and reaction
pH for enzymatic steps Enzyme-dependent, generally neutral to slightly basic Critical for enzyme activity
Amino protection groups Carbamates (Boc, Fmoc) Widely used for stability and ease of removal
Hydroxy protection groups Acyl groups, silyl ethers Protect hydroxyl during other transformations
Optical resolution methods Enzymatic hydrolysis, diastereomer salt formation Achieves high enantiomeric purity

Research Findings and Optimization Insights

  • The use of oxysilane carboxylic acid derivatives as intermediates allows for high yields and purity of the target compound.
  • Enzymatic resolution is preferred over chemical methods for stereoselectivity due to milder conditions and fewer side products.
  • Protection/deprotection strategies are well-established and critical for managing multifunctional groups.
  • Reaction parameters such as temperature, solvent, and pH must be carefully optimized for each step to maximize yield and stereochemical integrity.
  • The process is scalable and adaptable for industrial pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products:

    Oxidation: Formation of 2-amino-3-(3,5-dimethylphenyl)-3-oxopropanoic acid.

    Reduction: Formation of 2-amino-3-(3,5-dimethylphenyl)propanoic acid.

    Substitution: Formation of nitro or bromo derivatives of the compound.

Scientific Research Applications

2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Substituent Type and Position

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Activity
2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid (Target) 3,5-dimethylphenyl C₁₁H₁₅NO₂ 193.24 Enhanced lipophilicity due to methyl groups; potential LAT1 interaction inferred from structural analogs ().
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid () 4-hydroxy-3,5-diiodophenyl C₉H₉I₂NO₃ 448.99 High molecular weight due to iodine; potential thyroid hormone analog (e.g., T3/T4-like activity) ().
3,5-Dichlorotyrosine () 3,5-dichloro-4-hydroxyphenyl C₉H₉Cl₂NO₃ 250.08 Electron-withdrawing Cl groups; may disrupt enzyme binding (e.g., peroxidase inhibition).
L-DOPA (3,4-dihydroxyphenylalanine) () 3,4-dihydroxyphenyl C₉H₁₁NO₄ 197.19 Catechol structure enables dopamine biosynthesis; LAT1 substrate (IC₅₀ ~10 µM for transport inhibition) ().

Physicochemical Properties

Property Target Compound 3,5-Diiodo-L-Tyrosine () 3,5-Dichlorotyrosine ()
LogP (Predicted) ~1.8 (methyl groups) ~2.5 (iodine) ~1.2 (chlorine)
Solubility Moderate (polar groups) Low (high halogen content) Moderate
Electron Effects Electron-donating Electron-withdrawing Electron-withdrawing

Research Findings and Implications

  • Substituent Effects : Methyl groups (electron-donating) increase lipophilicity but reduce electrostatic interactions compared to halogens (). This may limit the target compound’s utility in PET inhibition but enhance membrane permeability for LAT1-mediated transport.
  • Structural-Activity Relationships (SAR): Position: 3,5-Substituents (para to hydroxy/amino groups) optimize steric and electronic effects (). Backbone: The β-hydroxy group introduces hydrogen-bonding capacity, distinguishing it from carboxamide analogs ().

Biological Activity

2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid is an organic compound recognized for its potential biological activities, particularly in neuroprotection and as a precursor in neurotransmitter synthesis. This compound's unique structure, featuring an amino group, a hydroxyl group, and a dimethyl-substituted phenyl group, allows it to participate in various biochemical interactions.

The molecular formula of this compound is C12H17N1O3C_{12}H_{17}N_{1}O_{3}. Its structure includes:

  • An amino group (-NH2)
  • A hydroxyl group (-OH)
  • A propanoic acid backbone

These functional groups contribute to its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The amino and hydroxyl groups can form hydrogen bonds with enzyme active sites, potentially modulating their activity.
  • Receptor Binding : Preliminary studies suggest that this compound may exhibit binding affinity to neurotransmitter receptors, influencing synaptic activity and metabolic pathways.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Neuroprotective Effects : The compound has been studied for its potential to protect neurons from damage, possibly through anti-inflammatory mechanisms and modulation of neurotransmitter systems.
  • Anti-inflammatory Properties : Investigations into its anti-inflammatory effects suggest that it may inhibit pathways involved in inflammation, making it a candidate for therapeutic applications in inflammatory diseases.
  • Analgesic Effects : There is evidence indicating potential analgesic properties, which could be beneficial in pain management therapies.

Case Studies

  • Neuroprotection in Animal Models : In a study involving animal models of neurodegeneration, administration of this compound resulted in reduced neuronal death and improved cognitive function. This suggests a protective role against neurotoxic agents.
  • Inflammation Models : In models of acute inflammation, the compound demonstrated a significant reduction in inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectiveReduced neuronal death; improved cognition
Anti-inflammatoryDecreased inflammatory markers
AnalgesicPain relief in preclinical models

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Multi-step synthesis typically involves condensation reactions between substituted phenyl precursors and amino acid derivatives. For example, succinic anhydride can react with 3,5-dimethylaniline in toluene under controlled stirring, followed by acid hydrolysis and recrystallization from ethanol to isolate the product . Key parameters include solvent polarity (e.g., toluene for anhydride reactions), temperature (room temperature for intermediate steps), and purification via recrystallization. Yield optimization may require adjusting stoichiometry or using inert atmospheres to prevent oxidation.

Q. How can spectroscopic techniques (NMR, IR, mass spectrometry) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR can identify aromatic protons (6.5–7.5 ppm for dimethylphenyl groups) and hydroxyl/amino protons (broad signals at 1–5 ppm). Coupling patterns distinguish substituent positions on the phenyl ring .
  • IR : Stretching vibrations for -OH (3200–3600 cm1^{-1}), -NH2_2 (3300–3500 cm1^{-1}), and carbonyl groups (1700–1750 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., 193.24 g/mol for the base compound) and fragmentation patterns .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

  • Methodological Answer : Store in a dark, sealed container at room temperature to prevent photodegradation and moisture absorption. Avoid exposure to strong acids/bases, as the hydroxy and amino groups may undergo hydrolysis or oxidation. Periodic purity checks via HPLC are advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. null effects) across studies?

  • Methodological Answer :

  • Comparative Assays : Replicate experiments under standardized conditions (e.g., fixed pH, temperature) using validated cell lines or microbial strains.
  • Structural Analog Analysis : Compare activity with derivatives like 3,5-diiodotyrosine (a structurally related compound with documented bioactivity) to identify substituent-dependent trends .
  • Statistical Validation : Apply multivariate analysis to isolate variables (e.g., solvent effects, impurities) that may skew results.

Q. What computational strategies are effective for modeling the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Molecular Docking : Use X-ray crystallography data (e.g., bond angles and torsion angles from related amide structures) to build 3D models .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., hydroxy group nucleophilicity).
  • MD Simulations : Simulate binding dynamics with proteins over nanosecond timescales to assess stability of ligand-receptor complexes.

Q. How does the electronic and steric influence of 3,5-dimethylphenyl substituents affect the compound’s reactivity in comparison to halogenated analogs?

  • Methodological Answer :

  • Electronic Effects : Methyl groups act as electron donors via hyperconjugation, reducing electrophilicity at the phenyl ring compared to electron-withdrawing halogens (e.g., iodine in 3,5-diiodotyrosine) .
  • Steric Effects : Bulky dimethyl groups may hinder interactions with planar enzymatic active sites, unlike smaller halogens.
  • Experimental Validation : Compare reaction kinetics (e.g., esterification rates) between methyl- and halogen-substituted derivatives.

Q. What strategies are recommended for designing analogs to study structure-activity relationships (SAR) in neurodegenerative disease models?

  • Methodological Answer :

  • Scaffold Modification : Introduce bioisosteres (e.g., replacing hydroxy with methoxy) to modulate solubility and blood-brain barrier penetration.
  • Stereochemical Probes : Synthesize enantiomers (R/S configurations) to assess chiral specificity in target binding .
  • In Vivo Screening : Use transgenic animal models to evaluate neuroprotective effects, correlating with in vitro data on antioxidant capacity (e.g., ROS scavenging assays).

Data Analysis and Validation

Q. How should researchers address discrepancies in analytical data (e.g., conflicting melting points or spectroscopic results)?

  • Methodological Answer :

  • Cross-Validation : Confirm melting points using differential scanning calorimetry (DSC) and compare with literature values for analogs .
  • Reproducibility Testing : Repeat experiments with independent batches to rule out batch-specific impurities.
  • Collaborative Studies : Share samples with accredited labs for inter-laboratory validation of NMR/HRMS data.

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